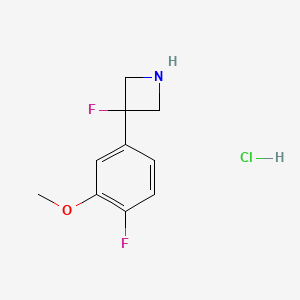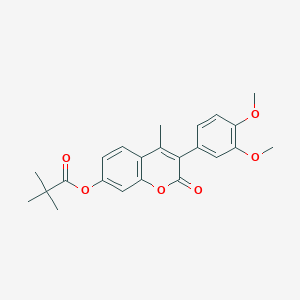
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C23H24O6 and its molecular weight is 396.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
Research into compounds structurally related to 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl 2,2-dimethylpropanoate has focused on their synthesis, structural analysis, and potential biological applications. One study details the synthesis and structure of arylpyran compounds, showcasing the importance of complementary hydrogen bonding in forming chains within crystal structures, highlighting the intricate relationship between structure and function in these chemical entities (Milling et al., 2009).
Anticancer Potential
Another significant area of research involves the modification of similar compounds to explore their potential anticancer activity. For example, a series of derivatives based on 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized, aiming to investigate their potency as histone deacetylase inhibitors (HDACIs), which are a target for cancer treatment due to their role in regulating gene expression (Rayes et al., 2019). Another study synthesized metal complexes of similar derivatives to test their anti-tumor activities, specifically targeting human colorectal carcinoma cells, demonstrating significant inhibitory actions and proposing a mechanism of action toward colon cancer therapy (Aboelmagd et al., 2021).
Crystal Structure Determination
Crystal structure determination offers insights into the molecular geometry and potential interactions of these compounds, which is essential for understanding their chemical behavior and potential biological applications. The crystal structures of related compounds were elucidated, providing a basis for further chemical and biological evaluation (Naguib et al., 2009).
Electrocatalytic and Photoinitiating Properties
Research also extends to the electrocatalytic and photoinitiating properties of derivatives, exploring their utility in various chemical processes and potential industrial applications. For instance, novel phthalocyanines substituted with 7-oxy-3-(3,4-dimethoxyphenyl)coumarin were synthesized, characterized, and their electrochemical and spectroelectrochemical properties were investigated, highlighting their potential for electrochromic applications (Feridun et al., 2019).
Propriétés
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-13-16-9-8-15(28-22(25)23(2,3)4)12-18(16)29-21(24)20(13)14-7-10-17(26-5)19(11-14)27-6/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXSBCCEIOAMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(3-phenylpropyl)benzamide](/img/structure/B2812253.png)
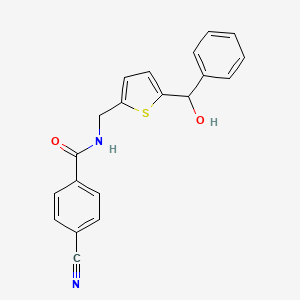
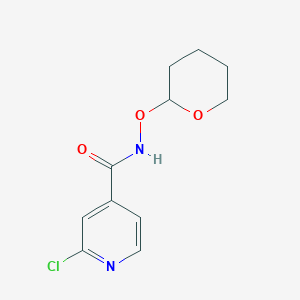
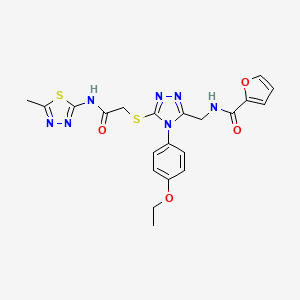

![5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2812261.png)
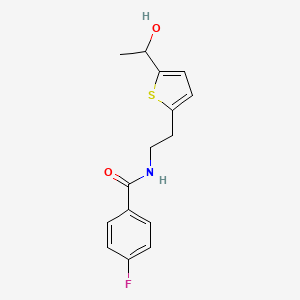
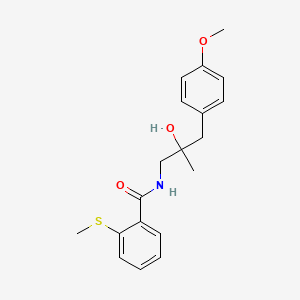
![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2812265.png)
![5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2812267.png)
![2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2812268.png)
![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B2812270.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2812272.png)
